Cas no 2877689-16-0 (2-[3-(4,4-difluoropiperidine-1-carbonyl)pyrrolidin-1-yl]-N-(4-methylphenyl)acetamide)
![2-[3-(4,4-difluoropiperidine-1-carbonyl)pyrrolidin-1-yl]-N-(4-methylphenyl)acetamide structure](https://ja.kuujia.com/scimg/cas/2877689-16-0x500.png)
2-[3-(4,4-difluoropiperidine-1-carbonyl)pyrrolidin-1-yl]-N-(4-methylphenyl)acetamide 化学的及び物理的性質
名前と識別子
-
- 3-[(4,4-Difluoro-1-piperidinyl)carbonyl]-N-(4-methylphenyl)-1-pyrrolidineacetamide
- 2-[3-(4,4-difluoropiperidine-1-carbonyl)pyrrolidin-1-yl]-N-(4-methylphenyl)acetamide
- F6806-7950
- AKOS040882150
- 2877689-16-0
-
- インチ: 1S/C19H25F2N3O2/c1-14-2-4-16(5-3-14)22-17(25)13-23-9-6-15(12-23)18(26)24-10-7-19(20,21)8-11-24/h2-5,15H,6-13H2,1H3,(H,22,25)
- InChIKey: NUIMSAMHIQKYLJ-UHFFFAOYSA-N
- ほほえんだ: FC1(CCN(CC1)C(C1CN(CC(NC2C=CC(C)=CC=2)=O)CC1)=O)F
計算された属性
- せいみつぶんしりょう: 365.19148337g/mol
- どういたいしつりょう: 365.19148337g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 511
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
じっけんとくせい
- 密度みつど: 1.25±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 557.3±50.0 °C(Predicted)
- 酸性度係数(pKa): 14.22±0.70(Predicted)
2-[3-(4,4-difluoropiperidine-1-carbonyl)pyrrolidin-1-yl]-N-(4-methylphenyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6806-7950-4mg |
2-[3-(4,4-difluoropiperidine-1-carbonyl)pyrrolidin-1-yl]-N-(4-methylphenyl)acetamide |
2877689-16-0 | 4mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6806-7950-100mg |
2-[3-(4,4-difluoropiperidine-1-carbonyl)pyrrolidin-1-yl]-N-(4-methylphenyl)acetamide |
2877689-16-0 | 100mg |
$372.0 | 2023-09-07 | ||
Life Chemicals | F6806-7950-15mg |
2-[3-(4,4-difluoropiperidine-1-carbonyl)pyrrolidin-1-yl]-N-(4-methylphenyl)acetamide |
2877689-16-0 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6806-7950-50mg |
2-[3-(4,4-difluoropiperidine-1-carbonyl)pyrrolidin-1-yl]-N-(4-methylphenyl)acetamide |
2877689-16-0 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6806-7950-20mg |
2-[3-(4,4-difluoropiperidine-1-carbonyl)pyrrolidin-1-yl]-N-(4-methylphenyl)acetamide |
2877689-16-0 | 20mg |
$148.5 | 2023-09-07 | ||
Life Chemicals | F6806-7950-10μmol |
2-[3-(4,4-difluoropiperidine-1-carbonyl)pyrrolidin-1-yl]-N-(4-methylphenyl)acetamide |
2877689-16-0 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6806-7950-25mg |
2-[3-(4,4-difluoropiperidine-1-carbonyl)pyrrolidin-1-yl]-N-(4-methylphenyl)acetamide |
2877689-16-0 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6806-7950-3mg |
2-[3-(4,4-difluoropiperidine-1-carbonyl)pyrrolidin-1-yl]-N-(4-methylphenyl)acetamide |
2877689-16-0 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6806-7950-20μmol |
2-[3-(4,4-difluoropiperidine-1-carbonyl)pyrrolidin-1-yl]-N-(4-methylphenyl)acetamide |
2877689-16-0 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6806-7950-30mg |
2-[3-(4,4-difluoropiperidine-1-carbonyl)pyrrolidin-1-yl]-N-(4-methylphenyl)acetamide |
2877689-16-0 | 30mg |
$178.5 | 2023-09-07 |
2-[3-(4,4-difluoropiperidine-1-carbonyl)pyrrolidin-1-yl]-N-(4-methylphenyl)acetamide 関連文献
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
2-[3-(4,4-difluoropiperidine-1-carbonyl)pyrrolidin-1-yl]-N-(4-methylphenyl)acetamideに関する追加情報
Introduction to 2-[3-(4,4-difluoropiperidine-1-carbonyl)pyrrolidin-1-yl]-N-(4-methylphenyl)acetamide (CAS No. 2877689-16-0)
2-[3-(4,4-difluoropiperidine-1-carbonyl)pyrrolidin-1-yl]-N-(4-methylphenyl)acetamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its Chemical Abstracts Service (CAS) number 2877689-16-0, represents a sophisticated molecular structure designed to interact with biological targets in a highly selective manner. The presence of multiple functional groups, including a pyrrolidin-1-yl moiety and an acetamide moiety, alongside the unique substitution pattern of the 4,4-difluoropiperidine-1-carbonyl group, makes this molecule a promising candidate for further exploration in medicinal chemistry.
The pyrrolidin-1-yl ring is a common structural motif in biologically active molecules due to its ability to mimic the conformational flexibility of natural amino acids. This feature enhances the compound's potential to bind effectively to protein targets, particularly enzymes and receptors involved in critical biological pathways. The incorporation of the 4,4-difluoropiperidine-1-carbonyl group introduces additional electronic and steric properties that can fine-tune the compound's interactions with its intended biological targets. This substitution pattern is particularly interesting because fluorine atoms are known to enhance metabolic stability and binding affinity, making such compounds valuable in drug development.
The acetamide group at the N-position further contributes to the compound's pharmacological potential by providing a hydrogen bond acceptor site, which is crucial for optimizing binding interactions with biological macromolecules. Additionally, the presence of a 4-methylphenyl group at the N-terminal position adds another layer of structural complexity that can influence both the compound's solubility and its ability to cross biological membranes. These features collectively make 2-[3-(4,4-difluoropiperidine-1-carbonyl)pyrrolidin-1-yl]-N-(4-methylphenyl)acetamide a versatile scaffold for designing novel therapeutic agents.
In recent years, there has been growing interest in developing small molecules that modulate the activity of enzymes and receptors involved in inflammatory and immunological processes. The structural features of this compound align well with the requirements for such modulators. For instance, the pyrrolidin-1-yl and acetamide moieties are frequently found in compounds that exhibit anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX). The unique substitution pattern introduced by the 4,4-difluoropiperidine-1-carbonyl group may further enhance its efficacy by improving binding affinity or selectivity over existing therapeutic agents.
Moreover, the pharmaceutical industry has increasingly focused on developing treatments for neurological disorders, where modulation of neurotransmitter systems is often necessary. The structural flexibility provided by the pyrrolidin-1-yl ring and the presence of hydrogen bond acceptors like the acetamide group make this compound a potential candidate for interacting with neurotransmitter receptors such as serotonin or dopamine receptors. Recent studies have demonstrated that compounds with similar structural motifs can exhibit significant effects on central nervous system (CNS) function, making this area of research particularly promising.
The synthetic approach to preparing 2-[3-(4,4-difluoropiperidine-1-carbonyl)pyrrolidin-1-yl]-N-(4-methylphenyl)acetamide involves multi-step organic synthesis strategies that require careful optimization to ensure high yield and purity. Key steps typically include condensation reactions between appropriately substituted precursors followed by functional group transformations to introduce the desired substituents. The use of advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions can facilitate the introduction of complex substituents like the 4-methylphenyl group while maintaining high selectivity.
In terms of pharmacokinetic properties, compounds with similar structures often exhibit good oral bioavailability due to their ability to cross biological membranes efficiently. The presence of fluorine atoms can also contribute to metabolic stability by resisting degradation from enzymatic processes. These properties are critical for developing drugs that can be administered orally and maintain therapeutic levels over an extended period. Additionally, computational modeling techniques such as molecular docking and molecular dynamics simulations are frequently employed to predict how this compound might interact with its biological targets at an atomic level.
Recent advances in computational chemistry have enabled researchers to design and optimize molecules like 2-[3-(4,4-difluoropiperidine-1-carbonyl)pyrrolidin-1-yl]-N-(4-methylphenyl)acetamide with greater precision than ever before. By integrating experimental data with computational predictions, scientists can accelerate the drug discovery process significantly. This approach allows for rapid screening of thousands of potential candidates before synthesizing and testing them experimentally, thereby saving time and resources.
The potential applications of this compound extend beyond traditional therapeutic areas into emerging fields such as precision medicine and personalized therapy. By understanding how individual patients respond to specific molecular structures like this one through genomics or proteomics data analysis, researchers may be able to tailor treatments more effectively than ever before. Such personalized approaches hold great promise for improving patient outcomes while minimizing side effects associated with broad-spectrum therapeutics.
As research continues into new pharmacological targets and mechanisms of action,2-[3-(4,4-difluoropiperidine-1-carbonyl)pyrrolidin-1-yl]-N-(4-methylphenyl)acetamide may find utility in treating conditions that were previously difficult to manage effectively. Its unique structural features provide a foundation upon which novel drug candidates can be built through further chemical modifications or derivatization efforts aimed at enhancing their therapeutic potential further still.
2877689-16-0 (2-[3-(4,4-difluoropiperidine-1-carbonyl)pyrrolidin-1-yl]-N-(4-methylphenyl)acetamide) 関連製品
- 199602-08-9(Carbamic acid, (2,6-dibromophenyl)-, 1,1-dimethylethyl ester (9CI))
- 1156525-76-6(methyl 3-(methyl(pentan-3-yl)amino)propanoate)
- 1890665-98-1(5-(2-chloroethyl)-2,2-difluoro-1,3-dioxaindane)
- 2229266-69-5(tert-butyl N-1-(1-aminocyclohexyl)cyclopentylcarbamate)
- 1361796-34-0(Ethyl 2-(aminomethyl)-5-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-carboxylate)
- 1261817-01-9(2-Methoxy-5-(2,4,5-trichlorophenyl)pyridine-4-methanol)
- 640263-69-0((3-Amino-4-Pyrrolidin-1-Yl-Phenyl)-Pyrrolidin-1-Yl-Methanone)
- 2034337-63-6(5-chloro-N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide)
- 1498123-76-4(N-(2-amino-1-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide)
- 13555-12-9(Benzene, 2-chloro-1,4,5-trifluoro-3-methoxy-)



